

An In-depth Technical Guide to 1,4-Diiodobutane-¹³C₄

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Compound of Interest

Compound Name: 1,4-Diiodobutane-¹³C₄

Cat. No.: B15558432

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound increasingly utilized in advanced scientific research and pharmaceutical development. This document details its properties, synthesis, and key applications, offering valuable insights for professionals in the field.

Core Compound Specifications

1,4-Diiodobutane-¹³C₄ is an isotopologue of 1,4-diiodobutane where the four carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Property	Value	Source
Molecular Formula	$^{13}\text{C}_4\text{H}_8\text{I}_2$	[1][2]
Molecular Weight	313.89 g/mol	[2]
Appearance	Colorless to light brown liquid	[3]
Melting Point	6 °C (for unlabeled)	[4]
Boiling Point	147-152 °C at 26 mmHg (for unlabeled)	[4]
Density	2.35 g/mL at 25 °C (for unlabeled)	[3]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[3]
CAS Number	2731163-22-5	[1]

Synthesis and Purification

The synthesis of 1,4-Diiodobutane- $^{13}\text{C}_4$ typically involves a nucleophilic substitution reaction starting from a $^{13}\text{C}_4$ -labeled precursor. A common method is the Finkelstein reaction, where a dibromo or dichloroalkane is treated with sodium iodide. For the $^{13}\text{C}_4$ -labeled version, the synthesis would logically start from commercially available $^{13}\text{C}_4$ -labeled 1,4-butanediol or tetrahydrofuran.

Experimental Protocol: Synthesis of 1,4-Diiodobutane- $^{13}\text{C}_4$

This protocol is adapted from established methods for the synthesis of unlabeled 1,4-diiodobutane.[5]

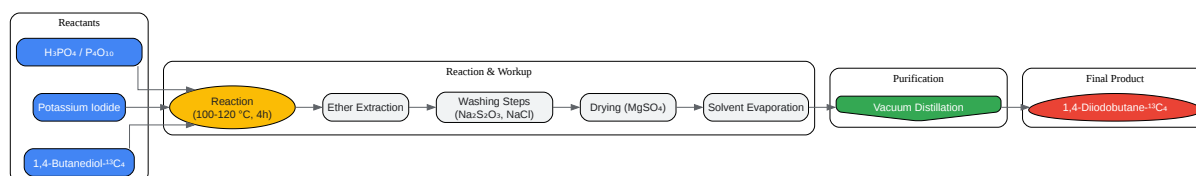
Materials:

- 1,4-Butanediol- $^{13}\text{C}_4$

- Potassium iodide (KI)
- Orthophosphoric acid (85%)
- Phosphorus pentoxide (P_4O_{10})
- Diethyl ether
- 10% Sodium thiosulfate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked flask equipped with a stirrer and reflux condenser, carefully add 32.5 g of phosphorus pentoxide to 67.5 mL of 85% orthophosphoric acid.
- Once the mixture has cooled to room temperature, add 166 g of potassium iodide and 22.5 g of 1,4-butanediol- $^{13}C_4$.
- Heat the mixture with stirring at 100-120 °C for 4 hours.
- Cool the reaction mixture to room temperature and add a mixture of 75 mL of water and 125 mL of diethyl ether.
- Separate the ethereal layer.
- Decolorize the ethereal layer by washing with 25 mL of 10% sodium thiosulfate solution.
- Wash the organic layer with 100 mL of cold, saturated sodium chloride solution.
- Dry the solution over anhydrous magnesium sulfate.
- Remove the diethyl ether by rotary evaporation.
- Purify the crude 1,4-Diiodobutane- $^{13}C_4$ by vacuum distillation.



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Synthesis workflow for 1,4-Diiodobutane-¹³C₄.

Applications in Research and Drug Development

Stable isotope-labeled compounds like 1,4-Diiodobutane-¹³C₄ are critical tools in various stages of drug discovery and development.[6][7][8] Their primary applications stem from their ability to be distinguished from their unlabeled counterparts by mass spectrometry.

- **Internal Standard for Quantitative Analysis:** In bioanalytical assays, 1,4-Diiodobutane-¹³C₄ can be used as an internal standard for the accurate quantification of the unlabeled compound or its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. The co-elution of the labeled and unlabeled compounds in chromatographic separations allows for precise correction of matrix effects and variations in instrument response.
- **Tracer in Metabolic Studies:** 1,4-Diiodobutane-¹³C₄ serves as a tracer to elucidate the metabolic fate of the parent compound. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways. The distinct mass of the ¹³C₄-labeled metabolites allows for their unambiguous identification and characterization using techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a test compound by incubating it with liver microsomes and using 1,4-Diiodobutane- $^{13}\text{C}_4$ as an internal standard for LC-MS analysis.

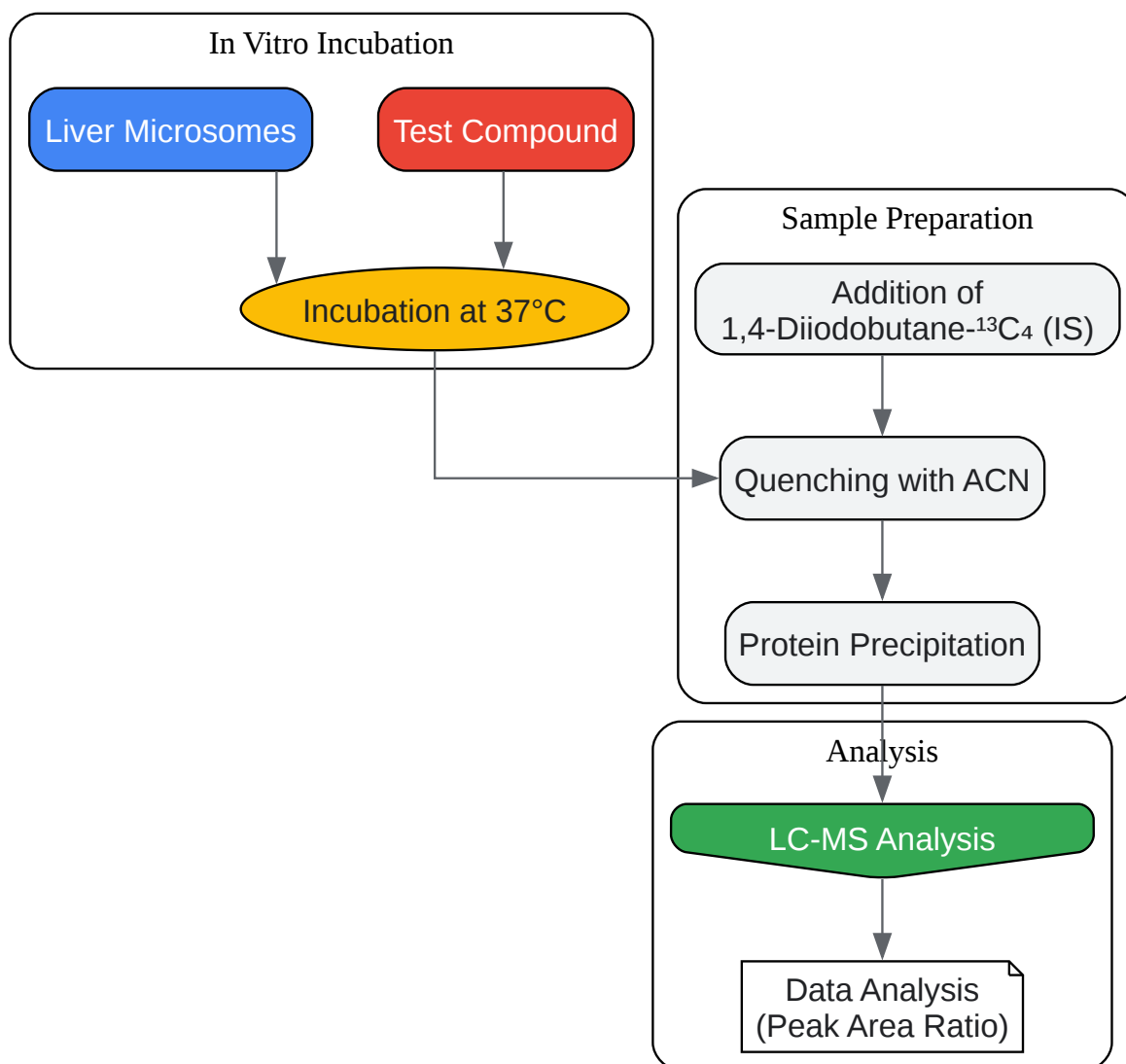
Materials:

- Test compound
- 1,4-Diiodobutane- $^{13}\text{C}_4$ (as internal standard)
- Liver microsomes (e.g., human, rat)
- NADPH regenerating system
- Phosphate buffer
- Acetonitrile (for quenching)

Procedure:

- Prepare a stock solution of the test compound and the internal standard in a suitable organic solvent.
- In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37 °C for 5 minutes.
- Initiate the metabolic reaction by adding the test compound to the mixture.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the 1,4-Diiodobutane- $^{13}\text{C}_4$ internal standard.
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for LC-MS analysis.

- Analyze the samples by LC-MS to determine the concentration of the remaining test compound at each time point relative to the internal standard.



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Workflow for an in vitro metabolic stability assay.

Safety and Handling

1,4-Diiodobutane is classified as a skin and eye irritant and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1,4-Diiodobutane- $^{13}\text{C}_4$ is a versatile and essential tool for modern chemical and pharmaceutical research. Its unique properties as a stable isotope-labeled compound enable precise and accurate quantitative analysis and facilitate the elucidation of complex metabolic pathways. The experimental protocols and workflows provided in this guide offer a foundation for its effective application in the laboratory. As the demand for high-quality data in drug development continues to grow, the importance of compounds like 1,4-Diiodobutane- $^{13}\text{C}_4$ will undoubtedly increase.

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